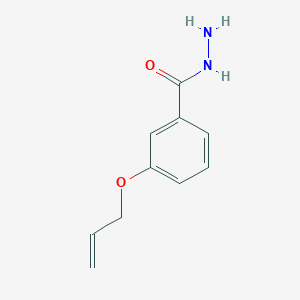

3-(Allyloxy)benzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-prop-2-enoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBFDOKWWZYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allyloxy Benzohydrazide and Its Analogues

Established Synthetic Routes to Benzohydrazide (B10538) Scaffolds

The benzohydrazide moiety, characterized by the R-C(=O)NHNH₂ functional group, is a key structural component found in many biologically active compounds. nih.goviucr.org Its synthesis is generally straightforward and relies on a two-step sequence starting from a substituted benzoic acid.

The initial step in the synthesis of benzohydrazides is typically the conversion of a carboxylic acid to an ester. This is a crucial activation step that renders the carbonyl carbon more susceptible to nucleophilic attack in the subsequent step. For the synthesis of 3-(allyloxy)benzohydrazide, a common starting material would be 3-hydroxybenzoic acid.

The Fischer-Speier esterification is a classic and widely used method for this transformation. iajpr.com It involves reacting the carboxylic acid with an excess of a simple alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.comd-nb.infonih.gov The reaction is heated to reflux to drive the equilibrium towards the formation of the ester and water. d-nb.infonih.gov

The general mechanism involves the protonation of the carbonyl oxygen of the benzoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding benzoate (B1203000) ester. iajpr.com

Table 1: Representative Conditions for Fischer-Speier Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 3-Hydroxybenzoic Acid | Ethanol (excess) | Conc. H₂SO₄ | Reflux | Ethyl 3-hydroxybenzoate |

Once the ester intermediate is formed, the hydrazide is generated through a process called hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with hydrazine (B178648) (H₂NNH₂), typically in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O). thepharmajournal.com

The reaction is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. nih.govthepharmajournal.comiucr.org The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (alkoxide) as a leaving group and forming the stable benzohydrazide product. rsc.org The reaction is often high-yielding, and the resulting benzohydrazide may precipitate from the reaction mixture upon cooling, simplifying its isolation. thepharmajournal.com For example, the synthesis of 4-(allyloxy)benzohydrazide (B1275975) involves refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol for 10 hours. nih.goviucr.orgiucr.org

Installation of the Allyloxy Functional Group

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. wikipedia.orgtaylorandfrancis.com The reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide in an Sₙ2 reaction. wikipedia.orglibretexts.org In the context of synthesizing this compound, the phenolic hydroxyl group of a precursor like ethyl 3-hydroxybenzoate must first be deprotonated to form a more nucleophilic phenoxide ion.

This deprotonation is typically achieved using a suitable base. While strong bases like sodium hydride can be used, a milder base such as anhydrous potassium carbonate (K₂CO₃) is often sufficient and practical for this transformation, especially when the substrate is a phenol. nih.goviucr.org The reaction is usually conducted in a polar aprotic solvent like acetone (B3395972), which facilitates the Sₙ2 reaction.

With the phenoxide nucleophile generated in situ, an appropriate electrophile is introduced to form the ether linkage. For the synthesis of an allyloxy group, an allyl halide is the reagent of choice. Allyl bromide (CH₂=CHCH₂Br) is commonly used due to its high reactivity and good leaving group properties. nih.goviucr.org

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The phenoxide ion attacks the carbon atom bearing the halogen, displacing the bromide ion in a single, concerted step. wikipedia.orglibretexts.org Being a primary alkyl halide, allyl bromide is an excellent substrate for Sₙ2 reactions, which minimizes competing elimination reactions. taylorandfrancis.comlibretexts.org A successful synthesis of 4-(allyloxy)benzohydrazide from ethyl 4-hydroxybenzoate (B8730719) and allyl bromide was achieved by refluxing the components in acetone with potassium carbonate for 20 hours. nih.goviucr.orgiucr.org A similar strategy is directly applicable for the synthesis of the 3-allyloxy isomer.

Table 2: Synthesis of Ethyl 4-(allyloxy)benzoate via Williamson Ether Synthesis

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|

Derivatization Strategies at the Hydrazide Moiety

The hydrazide functional group in this compound is reactive and serves as a versatile handle for further chemical modifications. The presence of the terminal -NH₂ group allows for a variety of derivatization reactions, leading to a wide range of analogues. thepharmajournal.com

One of the most common derivatization strategies is the condensation reaction with aldehydes or ketones to form hydrazones (also known as Schiff bases). derpharmachemica.comderpharmachemica.com This reaction is typically carried out by stirring or refluxing the benzohydrazide with the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. derpharmachemica.com The resulting hydrazones possess a C=N double bond and are an important class of compounds in medicinal chemistry. derpharmachemica.combiointerfaceresearch.com

Beyond hydrazone formation, the hydrazide moiety can undergo other transformations. For instance, it can be N-alkylated or acylated to produce more complex structures. mdpi.comresearchgate.net The hydrazide can also serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles (B1248032), which are important scaffolds in drug discovery. biointerfaceresearch.com

Table 3: Common Derivatives of the Benzohydrazide Moiety

| Reactant | Reagent Class | Product Class |

|---|---|---|

| Benzohydrazide | Aldehyde / Ketone | Hydrazone (Schiff Base) |

| Benzohydrazide | Isocyanate / Isothiocyanate | Hydrazinecarboxamide / Hydrazinecarbothioamide |

| Benzohydrazide | Carboxylic Acid / Acyl Halide | N-Acylhydrazide |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the catalyst system.

The choice of solvent and reaction temperature significantly impacts the reaction rate and product yield in the synthesis of benzohydrazides and their hydrazone derivatives.

Allylation Step: In the initial synthesis of the allyloxy ester, a polar aprotic solvent like acetone is commonly used, with the reaction mixture being refluxed for several hours to ensure complete reaction. nih.goviucr.orgiucr.org

Hydrazinolysis Step: The conversion of the ester to the hydrazide is typically performed in a protic solvent such as ethanol. nih.goviucr.orgiucr.org Refluxing conditions are generally employed to drive the reaction to completion. nih.goviucr.orgiucr.org

Hydrazone Formation: The condensation reaction to form hydrazones can be performed under various conditions. Some syntheses proceed efficiently at room temperature with stirring, particularly when catalyzed. orientjchem.orgderpharmachemica.com For instance, stirring in an aqueous solution or ethanol at room temperature for as little as 30 minutes has been reported to give high yields. orientjchem.orgderpharmachemica.com In other cases, refluxing in methanol or ethanol is employed to increase the reaction rate, especially with less reactive carbonyl compounds. nih.gov

| Synthetic Step | Solvent | Temperature | Typical Duration | Reference |

|---|---|---|---|---|

| Allylation of Hydroxybenzoate | Acetone | Reflux | 20 h | nih.goviucr.orgiucr.org |

| Hydrazinolysis of Ester | Ethanol | Reflux | 10 h | nih.goviucr.orgiucr.org |

| Hydrazone Formation | Ethanol | Room Temperature | 30 min | orientjchem.org |

| Hydrazone Formation | Aqueous Solution | Room Temperature | 30 min | derpharmachemica.com |

| Hydrazone Formation | Methanol | Reflux | 4-6 h | nih.gov |

Catalysts play a crucial role in enhancing reaction rates and improving yields throughout the synthetic sequence.

Allylation: The etherification of the phenolic hydroxyl group is typically facilitated by a base. Anhydrous potassium carbonate is a common and effective choice, acting as a proton scavenger to promote the nucleophilic attack of the phenoxide on allyl bromide. nih.goviucr.orgiucr.org

Hydrazone Formation: The condensation reaction is often acid-catalyzed. Small amounts of glacial acetic acid or concentrated hydrochloric acid are frequently added to the reaction mixture. orientjchem.orgnih.govderpharmachemica.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. While Brønsted acids are common, Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have also been shown to be effective catalysts for hydrazone synthesis. mdpi.com Furthermore, recent research has highlighted the efficacy of organocatalysts, such as anthranilic acids, which can significantly enhance reaction rates, particularly in aqueous media at neutral pH. nih.govacs.org

| Synthetic Step | Catalyst Type | Specific Catalyst | Role/Function | Reference |

|---|---|---|---|---|

| Allylation | Inorganic Base | Potassium Carbonate (K₂CO₃) | Base catalyst/Proton scavenger | nih.goviucr.orgiucr.org |

| Hydrazone Formation | Brønsted Acid | Glacial Acetic Acid (CH₃COOH) | Acid catalyst | orientjchem.orgnih.gov |

| Hydrazone Formation | Brønsted Acid | Hydrochloric Acid (HCl) | Acid catalyst | derpharmachemica.com |

| Hydrazone Formation | Lewis Acid | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Lewis acid catalyst | mdpi.com |

| Hydrazone Formation | Organocatalyst | Anthranilic Acids | Nucleophilic catalysis | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 3 Allyloxy Benzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and through-space or through-bond correlations, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. In 3-(Allyloxy)benzohydrazide, the spectrum would exhibit distinct signals for the aromatic protons, the protons of the allyloxy group, and the hydrazide protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The substitution pattern on the ring—the allyloxy group at C-3 and the hydrazide group at C-1—influences the chemical shifts and splitting patterns of these protons. The protons ortho and para to the electron-donating allyloxy group would be expected to be shifted slightly upfield compared to those meta to it.

The protons of the allyloxy group (–O–CH₂–CH=CH₂) would show characteristic signals. The methylene (B1212753) protons (–O–CH₂–) adjacent to the oxygen atom would appear as a doublet, typically in the range of δ 4.5-4.7 ppm. The vinyl protons (–CH=CH₂) would present a more complex multiplet pattern further downfield, usually between δ 5.2 and 6.1 ppm, due to both geminal and vicinal couplings.

The hydrazide group (–CONHNH₂) contains two types of protons. The amide proton (–NH–) signal is often broad and its chemical shift is concentration and solvent dependent, but it would likely appear in the range of δ 9.0-9.5 ppm. The terminal amine protons (–NH₂) would also give rise to a broad singlet, typically found more upfield than the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -NH (Amide) | 9.0 - 9.5 | Broad Singlet |

| -NH₂ (Amine) | 4.0 - 5.0 | Broad Singlet |

| =CH- (Allyl) | 5.9 - 6.1 | Multiplet |

| =CH₂ (Allyl) | 5.2 - 5.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org A key feature of ¹³C NMR is the wide range of chemical shifts, which typically results in a distinct signal for each unique carbon atom, avoiding the signal overlap often seen in ¹H NMR spectra. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group.

The carbonyl carbon (C=O) of the hydrazide group is highly deshielded and would appear far downfield, typically in the range of δ 160-170 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon attached to the oxygen of the allyloxy group (C-3) would be found in the lower end of this range, while the carbon attached to the hydrazide group (C-1) would be at the higher end. The carbons of the allyl group would have characteristic shifts: the –O–C H₂– carbon would be around δ 68-70 ppm, the =C H– carbon around δ 132-134 ppm, and the terminal =C H₂ carbon around δ 117-119 ppm. orientjchem.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 160 - 170 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-C(O) | 130 - 135 |

| Aromatic C-H | 114 - 130 |

| =CH- (Allyl) | 132 - 134 |

| =CH₂ (Allyl) | 117 - 119 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be invaluable in tracing the connectivity of the protons within the allyl group and in assigning the coupling partners among the aromatic protons. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. ugm.ac.id This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal for the –O–CH₂– group would show a cross-peak with the corresponding carbon signal around δ 68-70 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. horiba.com These two techniques are often complementary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups within a molecule. The spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the hydrazide group (–NHNH₂) typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration of the amide group is a very strong and sharp band, expected to be in the range of 1630-1680 cm⁻¹. aip.org The C-O-C stretching of the allyloxy group would likely show a strong absorption around 1250 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would appear in the 1500-1600 cm⁻¹ region. orientjchem.org The =C-H stretching of the vinyl group and the aromatic ring would be observed above 3000 cm⁻¹.

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ and -NH | N-H Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic/Vinyl C-H | C-H Stretching | > 3000 | Medium |

| Aliphatic C-H | C-H Stretching | < 3000 | Medium |

| C=O | Carbonyl Stretching | 1630 - 1680 | Strong |

| C=C | Aromatic/Allyl Stretching | 1500 - 1600 | Medium |

| C-O-C | Asymmetric Stretching | ~1250 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. horiba.com

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong signal around 1000 cm⁻¹. researchgate.net The C=C stretching of the allyl group would also be Raman active. The N-N single bond, which can be difficult to observe in FTIR, may show a weak to medium intensity band in the Raman spectrum. iucr.org The deformation vibrations of the molecular skeleton often appear in the fingerprint region below 1000 cm⁻¹. researchgate.net

Table 4: Expected Raman Shifts for Key Vibrational Modes in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Ring Breathing/Trigonal Bending | ~1000 | Strong |

| C=C (Allyl) | C=C Stretching | 1600 - 1650 | Medium |

| C=O | Carbonyl Stretching | 1630 - 1680 | Medium-Weak |

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological studies.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure DeterminationThe solid-state crystal structure of this compound, including crystallographic data such as unit cell dimensions, space group, and key bond lengths and angles, has not been determined or reported in the searched scientific literature. While the crystal structure for the 4-isomer, 4-(Allyloxy)benzohydrazide (B1275975), has been resolved, these findings are not applicable to the 3-isomer.nih.goviucr.org

Crystal Growth and Crystallization Techniques

Information regarding the specific techniques for growing single crystals of this compound is not available in the current body of scientific literature. Typically, methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution would be employed. For analogous compounds like 4-(Allyloxy)benzohydrazide, colorless crystals suitable for X-ray diffraction were obtained by leaving the reaction mixture overnight in ethanol (B145695), followed by filtration and washing. iucr.orgnih.govresearchgate.net This suggests that a similar approach involving slow crystallization from an alcoholic solvent could be a viable starting point for obtaining single crystals of the 3-substituted isomer. The choice of solvent would be critical and would likely be determined through screening various common organic solvents.

Elucidation of Molecular Conformation and Geometry

A hypothetical table of selected bond lengths and angles is presented below to illustrate the type of data that would be discussed in this section.

Table 1: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | Data not available |

| N-N | Data not available |

| C-O (ether) | Data not available |

| O-C-C (allyl) | Data not available |

| C-N-N | Data not available |

| Dihedral Angle (Benzene - Hydrazide) | Data not available |

| This table is for illustrative purposes only. No experimental data is available. |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The hydrazide functional group is a potent hydrogen bond donor (-NH and -NH₂) and acceptor (C=O). Consequently, the crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. In the crystal structure of 4-(Allyloxy)benzohydrazide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a two-dimensional network. iucr.orgnih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, leading to the formation of chains, sheets, or a three-dimensional network. The specific details of the hydrogen bonding geometry, including donor-acceptor distances and angles, remain unknown in the absence of experimental data.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

| N-H···N | Data not available | Data not available | Data not available | Data not available |

| This table is for illustrative purposes only. No experimental data is available. |

Examination of π-Stacking Interactions in Crystal Packing

Aromatic π-stacking interactions are another important non-covalent force that could influence the crystal packing of this compound. The presence of the benzene ring suggests that π-π interactions between adjacent molecules could play a role in stabilizing the crystal lattice. In the case of 4-(Allyloxy)benzohydrazide, weak aromatic π–stacking interactions have been observed, with a reported centroid-to-centroid distance of 4.092 (3) Å. nih.gov The nature and extent of such interactions in the 3-substituted isomer, including parameters like the interplanar distance and lateral offset, cannot be determined without a solved crystal structure. The relative positioning of the allyl group in the meta position might influence the ability of the aromatic rings to adopt a favorable orientation for significant π-stacking.

Disorder and Twinning Analysis in Crystal Structures

Disorder in crystal structures can arise from various factors, such as the conformational flexibility of side chains or the presence of multiple molecular orientations within the crystal lattice. The allyl group in this compound is flexible and could potentially exhibit rotational disorder. Twinning is another crystallographic anomaly where two or more crystal domains are intergrown with a specific symmetry relationship. For instance, the crystal structure of 4-(Allyloxy)benzohydrazide was refined as an inversion twin. iucr.orgnih.gov Whether this compound would crystallize with any form of disorder or twinning is purely speculative at this point and can only be confirmed through single-crystal X-ray diffraction analysis.

Coordination Chemistry of 3 Allyloxy Benzohydrazide As a Ligand System

Ligand Design Principles in Metal Complexation with Benzohydrazides

Benzohydrazides are a class of organic compounds that are effective ligands in coordination chemistry. iucr.orgnih.gov The fundamental design of benzohydrazide (B10538) ligands, including 3-(allyloxy)benzohydrazide, incorporates key features that make them excellent chelating agents for metal ions. The primary donor sites are the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. researchgate.net The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for stable complex formation with a wide array of transition metals.

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with benzohydrazide ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. nih.gov

The complexation of benzohydrazide derivatives with divalent transition metal ions such as Ni(II), Co(II), Zn(II), and Cu(II) has been extensively studied. researchgate.netekb.egsamipubco.com These reactions generally involve mixing a solution of the benzohydrazide ligand with a solution of the corresponding metal salt, often an acetate (B1210297) or nitrate (B79036) salt, in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The resulting metal complexes often precipitate from the solution upon mixing or after a period of refluxing. nih.gov For instance, the synthesis of a Ni(II) complex with a ligand derived from 4-(allyloxy)benzoylhydrazine involved refluxing the ligand with nickel(II) acetate tetrahydrate in ethanol, leading to the formation of an orange precipitate. nih.gov Similar methodologies can be applied for the synthesis of this compound complexes with other divalent metal ions. The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand). samipubco.com

The molar conductance values of these complexes in solvents like DMF are often low, indicating their non-electrolytic nature. samipubco.comijpsr.com

In situ complex formation is a powerful synthetic strategy where the ligand is formed in the reaction vessel in the presence of the metal ion. nih.gov This method is particularly useful for the synthesis of Schiff base complexes derived from benzohydrazides. In a typical in situ reaction, a benzohydrazide, such as this compound, is reacted with an aldehyde or ketone in the presence of a metal salt. nih.gov The metal ion can act as a template, promoting the condensation reaction to form the Schiff base ligand, which then immediately coordinates to the metal center. This approach can lead to the formation of complexes that are otherwise difficult to synthesize. nih.gov Hydrothermal conditions have also been employed for in situ ligand formation and complexation, sometimes leading to hydrolysis of the hydrazide and formation of different coordination polymers. rsc.orgresearchgate.net

Chelation Modes and Coordination Geometries

The versatility of benzohydrazide ligands is evident in their ability to adopt various chelation modes and form complexes with diverse coordination geometries.

In many Schiff base complexes derived from benzohydrazides, the ligand acts as a bidentate chelating agent, coordinating to the metal ion through the enolic oxygen (formed from the tautomerization of the carbonyl group) and the azomethine nitrogen atom. mdpi.comnih.gov This mode of coordination results in the formation of a stable five- or six-membered chelate ring. Infrared (IR) spectroscopy is a key tool for determining this coordination mode. A shift in the ν(C=N) (azomethine) and the disappearance of the ν(C=O) (carbonyl) band, with the appearance of a new band for ν(C-O) (enolic), are indicative of this type of chelation. mdpi.com Similarly, in the parent hydrazide, coordination often occurs through the carbonyl oxygen and the amino nitrogen. researchgate.net

The table below summarizes typical IR spectral data for a benzohydrazide ligand and its metal complex, indicating bidentate coordination.

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |

| Benzohydrazide Ligand | ~3174 | ~1650 | ~1605 | - | - |

| Metal Complex | Shifted | Shifted/Absent | Shifted | Present | Present |

Note: The exact wavenumbers can vary depending on the specific ligand and metal ion. nih.gov

X-ray crystallography provides definitive structural information for metal complexes of benzohydrazide derivatives.

Mononuclear Complexes: Many benzohydrazide ligands form mononuclear complexes with transition metals. mdpi.comnih.govgoogle.com In a typical mononuclear complex with a divalent metal ion and a 1:2 metal-to-ligand ratio, the metal center is coordinated to two ligand molecules. nih.gov For example, the crystal structure of bis{4-(allyloxy)-N′-[4-(octyloxy)benzylidene]benzohydrazidato}nickel(II) reveals a mononuclear complex where the Ni(II) atom is in a slightly distorted square-planar coordination geometry. nih.gov The two ligands are arranged in a trans configuration. nih.gov The Ni-O and Ni-N bond lengths in this complex are approximately 1.84 Å and 1.87 Å, respectively. nih.gov Similar mononuclear complexes with octahedral geometries are also common, particularly when water or other solvent molecules are also coordinated to the metal center. nih.govresearchgate.net

The table below presents selected bond lengths for a representative mononuclear Ni(II) complex with a benzohydrazide-derived ligand. nih.gov

| Bond | Bond Length (Å) |

| Ni—O1 | 1.8409 (14) |

| Ni—N1 | 1.8685 (15) |

Multinuclear Complexes: While less common, benzohydrazide ligands can also form multinuclear complexes. researchgate.net This can occur if the ligand possesses additional donor atoms capable of bridging between metal centers or if other bridging ligands are present in the coordination sphere. The formation of binuclear or polynuclear structures can lead to interesting magnetic and electronic properties. For instance, binuclear complexes have been reported where the hydrazone Schiff base acts as a pentadentate ligand, bridging two metal centers. researchgate.net

Stereochemical Aspects of Coordination: Trans Configuration

In the coordination of benzohydrazide-derived ligands with metal ions, particularly with Ni(II), a distinct stereochemical preference is frequently observed. When two bidentate benzohydrazide ligands coordinate to a central nickel(II) ion to form a four-coordinate complex, they typically arrange in a square-planar geometry. Current time information in Bangalore, IN.researchgate.netresearchgate.netnih.goviucr.org Crystallographic studies on nickel complexes with analogous ligands, such as those derived from 4-(allyloxy)benzohydrazide (B1275975), consistently reveal a trans configuration. nih.goviucr.orgiucr.orgresearchgate.net

In this trans arrangement, the two ligands are positioned on opposite sides of the central metal ion. This configuration is often imposed by crystal symmetry, where the nickel atom is located on a crystallographic inversion center. nih.goviucr.org This arrangement minimizes steric hindrance between the bulky ligand moieties, leading to a more stable complex. Given the structural similarities, it is highly probable that this compound would also form complexes, for instance with Ni(II), that adopt a thermodynamically favorable trans square-planar geometry. researchgate.netnih.govresearchgate.net

Spectroscopic Characterization of Metal Complexes

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures. These changes, observable in both infrared (IR) and electronic (UV-Vis) spectra, provide crucial evidence of complex formation and offer insights into the nature of the metal-ligand bonding.

Shifts in IR Frequencies upon Complexation

Infrared spectroscopy is a powerful tool for determining the coordination mode of benzohydrazide ligands. Upon complexation, the ligand typically undergoes deprotonation of the amide proton and enolization, leading to coordination through the enolic oxygen and the azomethine nitrogen atoms. This process results in characteristic shifts in the vibrational frequencies of key functional groups.

The IR spectrum of the free ligand, such as 4-(allyloxy)benzohydrazide, shows characteristic bands for ν(N-H) (around 3183-3328 cm⁻¹), ν(C=O) (around 1650 cm⁻¹), and ν(C=N) (after condensation with an aldehyde, typically 1623–1687 cm⁻¹). innovareacademics.innih.gov Upon formation of the metal complex, the following changes are typically observed:

Disappearance of ν(N-H) and ν(C=O) bands: The absence of the N-H and C=O stretching vibrations in the complex's spectrum is strong evidence for the deprotonation and enolization of the hydrazide moiety and subsequent coordination of the metal ion through the enolic oxygen. iucr.orgiucr.org

Shift of the ν(C=N) band: The azomethine stretching vibration shifts, usually to a lower wavenumber (a decrease of ~15-44 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal center. innovareacademics.insamipubco.com

Appearance of new bands: New bands appear in the low-frequency region of the spectrum, which are attributed to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, typically in the 400-600 cm⁻¹ range. nanobioletters.com

These expected shifts provide a clear diagnostic for the chelation of this compound to a metal ion.

Table 1: Typical Infrared Spectral Data for Benzohydrazide Ligand and its Metal Complex

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Metal Complex | Change upon Complexation |

|---|---|---|---|

| N-H Stretch | ~3200 | Absent | Disappearance confirms deprotonation |

| C=O Stretch | ~1650 | Absent | Disappearance confirms enolization |

| C=N Stretch | ~1630 | ~1600 | Shift to lower frequency confirms coordination |

| M-O Stretch | N/A | ~500-600 | Appearance of new band |

| M-N Stretch | N/A | ~400-500 | Appearance of new band |

Note: Data are generalized from typical benzohydrazide complexes. iucr.orgiucr.orginnovareacademics.innih.govsamipubco.comnanobioletters.com

Changes in Electronic Absorption Spectra of Complexes

The electronic absorption spectra of metal complexes of this compound are expected to show bands arising from both intra-ligand transitions and d-d transitions of the metal ion. The UV-Vis spectrum of a Schiff base ligand derived from 4-(allyloxy)benzohydrazide and an aldehyde typically shows high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. researchgate.netresearchgate.net

Upon complexation, these intra-ligand bands may shift in wavelength and/or change in intensity. nanobioletters.com For instance, in a Ni(II) complex with a derivative of 4-(allyloxy)benzohydrazide, absorption bands were observed at 265, 288, 322, 361, 394, and 411 nm. nih.gov The bands in the visible region for transition metal complexes are often due to d-d electronic transitions, which are characteristic of the metal ion's d-orbital splitting in the specific coordination environment. ethz.ch For a square-planar Ni(II) complex, which is diamagnetic, these d-d transitions are typically observed in the 400-600 nm range and are of low intensity. nanobioletters.com The position and number of these bands are indicative of the geometry of the complex. ethz.ch

Structural Properties of Metal Complexes from X-ray Crystallography

Metal-Ligand Bond Lengths and Angles

In square-planar Ni(II) complexes of bidentate N,O-donor ligands derived from 4-(allyloxy)benzohydrazide, the nickel atom is coordinated by the azomethine nitrogen and the enolate oxygen from two ligands. nih.goviucr.orgiucr.org The crystallographic data reveal a slightly distorted square-planar geometry around the central Ni(II) ion.

Table 2: Representative Bond Lengths and Angles for a [Ni(L)₂] Complex with a 4-(allyloxy)benzohydrazide-derived Ligand

| Parameter | Bond/Angle | Value (Å or °) | Reference |

|---|---|---|---|

| Bond Length | Ni—O | 1.8409 (14) Å | nih.gov |

| Bond Length | Ni—N | 1.8685 (15) Å | nih.gov |

| Bond Length | Ni—O | 1.8432 (16) Å | iucr.org |

| Bond Length | Ni—N | 1.8596 (18) Å | iucr.org |

| Bond Angle | O—Ni—N (chelate ring) | 83.78 (6) ° | nih.gov |

| Bond Angle | O—Ni—N (chelate ring) | 84.13 (7) ° | iucr.org |

Note: The ligand (L) in the cited studies is a Schiff base formed from 4-(allyloxy)benzohydrazide and an aldehyde.

These values are consistent with those found for other square-planar Ni(II) complexes with similar N,O-donor Schiff base ligands. The short Ni-O and Ni-N bond lengths are indicative of strong covalent interactions. The acute O—Ni—N chelate angle is a consequence of the geometric constraints of the five-membered chelate ring formed upon coordination.

Influence of Ligand Architecture on Coordination Environment

The architecture of the benzohydrazide ligand plays a crucial role in determining the coordination environment of the metal ion. The Schiff base ligands derived from benzohydrazides are capable of keto-enol tautomerism. In the presence of a metal ion, the enol form is stabilized upon deprotonation, leading to the formation of a stable five-membered chelate ring with the metal center. researchgate.net

Crystal Engineering Approaches in Metal-Organic Frameworks and Coordination Polymers

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with predetermined structures and properties. rsc.orgusherbrooke.ca This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecular building blocks. rsc.org Within this discipline, hydrazide-containing molecules have been identified as highly effective and versatile ligands for constructing complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). iucr.orgnih.gov

4-(Allyloxy)benzohydrazide is a particularly interesting ligand for crystal engineering due to its distinct structural features. The hydrazide functional group, -C(=O)NHNH₂, provides two primary coordination sites: the carbonyl oxygen atom and the nitrogen atom of the terminal amine group. This allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. Furthermore, the N-H protons of the hydrazide moiety are excellent hydrogen-bond donors, facilitating the formation of robust and directional hydrogen-bonding networks that are crucial for linking building blocks into extended one-, two-, or three-dimensional structures. iucr.orgnih.gov The terminal allyl group, while not typically involved in primary coordination, can influence crystal packing through weaker van der Waals forces and offers potential for post-synthetic modification.

The inherent self-assembly properties of 4-(allyloxy)benzohydrazide are evident in its own crystal structure. In the solid state, individual molecules are linked by a combination of N—H⋯O and N—H⋯N hydrogen bonds, which together create a two-dimensional sheet-like network. iucr.orgnih.gov This pre-disposition to form ordered, extended arrays is a key attribute that can be exploited in the design of more complex coordination materials.

When 4-(allyloxy)benzohydrazide (or its Schiff base derivatives) reacts with metal ions, it forms metal complexes that act as secondary building units (SBUs) for coordination polymers. A notable example is the bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II) complex. In this structure, the ligand first undergoes condensation with crotonaldehyde (B89634) to form a hydrazone, which then coordinates to the Ni(II) center through its enolic oxygen and azomethine nitrogen atoms. iucr.org The resulting complex is mononuclear, with the nickel ion adopting a square-planar geometry. iucr.org The assembly of these individual complex units into a larger crystalline architecture is then directed by weaker, yet significant, C—H⋯π and C—H⋯O interactions, which organize the molecules into a layered, di-periodic network. iucr.org

The ultimate goal in this area of crystal engineering is often to move beyond simple mononuclear complexes to create extended coordination polymers with novel topologies and functions. mjcce.org.mk The flexible nature of the allyloxy group and the steric bulk of the phenyl ring in the 4-(allyloxy)benzohydrazide ligand can play a significant role in dictating the final structure of such polymers. By carefully selecting the metal ion, with its preferred coordination geometry, and controlling reaction conditions, it is possible to guide the assembly process towards desired network architectures. While 4-(allyloxy)benzohydrazide itself is a monotopic ligand in terms of its strong coordination sites, it can be chemically modified to create multitopic linkers suitable for the construction of highly porous and robust MOFs, which have significant potential for applications in gas storage, separation, and catalysis. rsc.org

Detailed Research Findings

Crystallographic studies of 4-(allyloxy)benzohydrazide and its metal complexes provide precise data on the molecular geometry and intermolecular interactions that underpin its use in crystal engineering.

Table 1: Crystallographic Data for 4-(Allyloxy)benzohydrazide

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₂N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5391 (19) |

| b (Å) | 8.8784 (18) |

| c (Å) | 23.333 (5) |

| Volume (ų) | 1976.2 (7) |

| Z | 8 |

Data sourced from the International Union of Crystallography (IUCr). iucr.orgnih.gov

Table 2: Hydrogen-Bond Geometry in Crystalline 4-(Allyloxy)benzohydrazide

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1A···O1 | 1.02 (7) | 2.00 (7) | 3.018 (6) | 174 (6) |

| N1—H1B···O1 | 0.96 (7) | 2.50 (6) | 3.095 (6) | 120 (4) |

| N2—H2···N1 | 0.92 (6) | 2.11 (6) | 2.964 (6) | 153 (4) |

D = donor atom, A = acceptor atom. This data describes the hydrogen-bonding scheme that results in a 2D network in the crystal. nih.gov

Table 3: Selected Bond Lengths and Angles in bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II)

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| Ni1—O1 | 1.841 (2) | O1—Ni1—N1 | 93.30 (9) |

| Ni1—N1 | 1.859 (2) | O1—Ni1—N1' | 86.70 (9) |

Symmetry operation generates equivalent atoms denoted by '. The geometric parameters indicate a distorted square-planar coordination environment for the Ni(II) ion. iucr.org

These structural details are fundamental to the rational design of new materials. By understanding the interplay between strong coordination bonds and weaker, yet structure-directing, intermolecular forces, chemists can harness ligands like 4-(allyloxy)benzohydrazide to build novel supramolecular assemblies with tailored architectures and properties.

Computational Chemistry and Theoretical Studies on 3 Allyloxy Benzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For the 3-(Allyloxy)benzohydrazide system, DFT calculations are employed to predict its geometric, vibrational, and electronic properties. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to ensure reliable results. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization of the molecular structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Note: The following data is illustrative of the type of information obtained from DFT calculations and is not based on actual computed values for this specific molecule.)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O | 1.24 Å |

| N-N | 1.40 Å | |

| C-O (aryl) | 1.37 Å | |

| O-C (allyl) | 1.43 Å | |

| Bond Angle | C-C-N | 118° |

| C-N-N | 120° | |

| Dihedral Angle | C-C-O-C | 178° |

| O-C-C=C | 120° |

Prediction of Vibrational Frequencies and IR Spectra

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

The predicted IR spectrum for this compound would exhibit characteristic peaks for its functional groups. For instance, the C=O stretching vibration of the hydrazide group is expected to appear in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the -NHNH₂ group would be observed at higher frequencies, typically between 3200 and 3400 cm⁻¹. The C-O-C stretching of the ether linkage and the C=C stretching of the allyl group would also have distinct vibrational signatures. Comparing the theoretical spectrum with experimental data can aid in the structural confirmation of the synthesized compound. researchgate.net

Calculation of Electronic Properties and UV-Vis Spectra

DFT calculations also provide valuable information about the electronic properties of this compound. Parameters such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be determined. The MEP map is particularly useful as it visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen and nitrogen atoms of the hydrazide group are expected to be regions of high negative potential, while the hydrogen atoms of the amine group would be areas of positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand the electronic transitions and the corresponding UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. jmaterenvironsci.com TD-DFT is an extension of DFT that allows for the investigation of excited states. These calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

The results from TD-DFT calculations can be used to simulate the theoretical UV-Vis spectrum of the molecule. For benzohydrazide (B10538) derivatives, the electronic transitions are typically of the π → π* and n → π* type, involving the aromatic ring and the hydrazide functionality. The position of the absorption maxima (λmax) in the spectrum is related to the energy difference between the ground and excited states. researchgate.net

Molecular Orbital Analysis

Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gaps and Electron Distribution

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. as-proceeding.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The distribution of the HOMO and LUMO across the this compound molecule provides insight into the regions most likely to be involved in chemical reactions. For many benzohydrazide derivatives, the HOMO is often localized on the benzoyl and hydrazide moieties, while the LUMO is distributed over the aromatic ring system. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative of the type of information obtained from DFT calculations and is not based on actual computed values for this specific molecule.)

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the underlying donor-acceptor dynamics that contribute to molecular stability. For this compound, NBO analysis elucidates the key intermolecular and intramolecular interactions that define its chemical behavior and crystal packing.

The stability of the molecule arises significantly from hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more intense and stabilizing interaction.

In the this compound system, several critical interactions are anticipated. Strong intramolecular delocalization is expected from the lone pairs (LP) of the oxygen and nitrogen atoms. Specifically, the lone pairs of the ether oxygen (O) in the allyloxy group and the carbonyl oxygen (O) and hydrazide nitrogens (N) can donate electron density to the antibonding π* orbitals of the benzene (B151609) ring and the C=O bond. Furthermore, interactions occur between the π orbitals of the aromatic ring and the antibonding π* orbitals of the carbonyl group, enhancing the electronic communication across the benzohydrazide moiety.

Key donor-acceptor interactions identified in studies of similar benzohydrazide structures include:

LP (O) → π(C-C)*: Delocalization of an oxygen lone pair from the allyloxy group into the antibonding orbitals of the aromatic ring, contributing to the stability of the ring system.

LP (N) → π(C=O)*: Electron delocalization from the nitrogen lone pair of the hydrazide group to the antibonding orbital of the carbonyl group, a characteristic resonance interaction in amides and hydrazides.

π(C-C) → π(C=O)*: Interaction involving the π-electrons of the benzene ring and the carbonyl group, which facilitates electronic conjugation across the molecule.

π(C=O) → π(C-C)*: Reciprocal interaction from the carbonyl π-bond to the antibonding orbitals of the benzene ring.

These interactions lead to a significant stabilization of the molecular framework. In the solid state, intermolecular hydrogen bonds are crucial. NBO analysis can characterize these interactions as donor-acceptor charge transfers, primarily from a lone pair of an oxygen or nitrogen atom on one molecule to the antibonding σ* orbital of an N-H bond on an adjacent molecule (LP(O/N) → σ*(N-H)).

Below is an interactive table summarizing the principal intramolecular interactions and their typical stabilization energies as calculated for analogous benzohydrazide systems.

Table 1: Key Intramolecular NBO Interactions in Benzohydrazide Systems

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) Ether | π* (CAryl-CAryl) | Lone Pair → Antibonding π | ~5-10 |

| LP (N) Hydrazide | π* (C=O) | Lone Pair → Antibonding π | ~20-40 |

| π (CAryl-CAryl) | π* (C=O) | π → Antibonding π | ~15-25 |

| π (C=O) | π* (CAryl-CAryl) | π → Antibonding π | ~10-20 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map, different potential values are represented by colors. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. Green areas represent regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Regions : The most intense negative potential is localized on the electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for hydrogen bond acceptance and interactions with electrophiles. A secondary region of negative potential is associated with the ether oxygen of the allyloxy substituent.

Positive Regions : The highest positive potential is concentrated around the hydrogen atoms of the hydrazide's amino (-NH2) and imino (-NH-) groups. These protons are the most acidic and serve as primary sites for hydrogen bond donation in intermolecular interactions.

Neutral Regions : The carbon atoms of the benzene ring and the allyl group's hydrocarbon chain generally exhibit a near-neutral potential, though the aromatic ring itself possesses a cloud of π-electrons that can engage in π-π stacking interactions.

The MEP map provides critical insights into the non-covalent interaction patterns of this compound, corroborating the types of intermolecular hydrogen bonds (N-H···O and N-H···N) observed in the crystal structures of related compounds. It effectively guides the understanding of how the molecule will interact with biological macromolecules, such as receptors or enzymes.

In Silico Modeling for Molecular Interactions with Macromolecular Systems

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it forms a complex with another, typically a larger macromolecule like a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

For this compound and its derivatives, molecular docking studies can simulate their interaction with various biological targets. Benzohydrazide scaffolds have been investigated for their inhibitory potential against several enzymes, including Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and acetylcholinesterase (AChE).

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor : Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is energy-minimized.

Docking Simulation : Placing the ligand into the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

Analysis of Interactions : Examining the top-ranked poses to identify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Based on studies with analogous compounds, this compound is predicted to interact with protein active sites primarily through its benzohydrazide moiety. The carbonyl oxygen is expected to act as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors. The aromatic ring can form π-π stacking or hydrophobic interactions with nonpolar amino acid residues like tyrosine, phenylalanine, or tryptophan. The allyloxy group may also engage in hydrophobic interactions within the binding pocket.

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Hydrazide Protons (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Benzene Ring | π-π Stacking / Hydrophobic | Tyrosine, Phenylalanine, Tryptophan |

| Allyloxy Group | Hydrophobic / van der Waals | Leucine, Valine, Isoleucine |

Investigation of Electronic Delocalization and Aromaticity in the Benzohydrazide Moiety

The electronic structure of the benzohydrazide moiety is characterized by significant π-electron delocalization, which influences its chemical reactivity, stability, and aromatic character. Computational studies, often employing Density Functional Theory (DFT), are used to quantify these properties.

Electronic Delocalization : In the this compound molecule, electron delocalization is not confined to the benzene ring. There is a substantial conjugative system that extends from the allyloxy group, through the aromatic ring, and into the hydrazide functional group (-C(=O)NHNH2). This extended conjugation is confirmed by analyzing bond lengths, which show partial double-bond character in formal single bonds, and by NBO analysis, which reveals strong π → π* and LP → π* interactions. The delocalization within the C=O-N-N fragment is crucial for the planarity and stability of the hydrazide group.

Aromaticity : Aromaticity is a key concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. While the benzene ring in this compound is inherently aromatic, its degree of aromaticity can be modulated by the attached substituents. Aromaticity is typically assessed using several computational indices:

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion measures the shielding at the center of the ring. Large negative NICS values are indicative of strong aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometric index evaluates the equalization of bond lengths within the ring compared to an ideal aromatic system. A HOMA value close to 1 implies high aromaticity.

Para-Delocalization Index (PDI) and Multi-Center Bond Order (MCBO) : These electronic indices quantify the extent of electron sharing and delocalization within the ring.

Synthetic Applications and Chemical Transformations of 3 Allyloxy Benzohydrazide

Role as a Key Intermediate in the Synthesis of Diverse Hydrazones and Schiff Bases

The hydrazide functional group, R-C(=O)NHNH₂, is a potent nucleophile, and this reactivity is central to the role of 3-(allyloxy)benzohydrazide as a key intermediate. nih.gov The terminal nitrogen atom of the hydrazide moiety readily participates in condensation reactions with the electrophilic carbon atom of aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of a C=N bond, yielding N'-substituted hydrazones or Schiff bases. derpharmachemica.comorientjchem.org

The general reaction involves the nucleophilic attack of the -NH₂ group of this compound on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding hydrazone. researchgate.net The versatility of this reaction allows for the synthesis of a large library of derivatives by varying the carbonyl-containing reactant.

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Compound | Resulting Hydrazone/Schiff Base |

| Benzaldehyde | N'-(Phenylmethylene)-3-(allyloxy)benzohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-Nitrophenylmethylene)-3-(allyloxy)benzohydrazide |

| Acetone (B3395972) | N'-(Propan-2-ylidene)-3-(allyloxy)benzohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-3-(allyloxy)benzohydrazide |

Functional Group Interconversions of the Hydrazide Moiety

The hydrazide group in this compound is a versatile functional handle that can be converted into various other functionalities, most notably through reactions with carbonyl compounds and subsequent cyclization reactions to form heterocyclic systems.

As previously mentioned, the reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility. orientjchem.org This condensation reaction is not limited to simple aliphatic and aromatic aldehydes and ketones; a wide array of carbonyl compounds bearing different functional groups can be employed, leading to a diverse range of hydrazone products. derpharmachemica.com These hydrazones are often stable compounds and can serve as intermediates for further chemical transformations. biointerfaceresearch.com

Table 2: Diverse Carbonyl Reactants for Hydrazone Formation

| Carbonyl Reactant | Product Class |

| Substituted Benzaldehydes | Aromatic Hydrazones |

| Heterocyclic Aldehydes (e.g., furfural) | Heterocyclic Hydrazones |

| Aliphatic Ketones (e.g., butan-2-one) | Aliphatic Hydrazones |

| α,β-Unsaturated Carbonyls (e.g., cinnamaldehyde) | Conjugated Hydrazones |

Benzohydrazide (B10538) derivatives are well-established precursors for the synthesis of a variety of heterocyclic compounds. bu.edu.egjocpr.com The hydrazide moiety of this compound can undergo cyclization reactions with various reagents to form stable five- and six-membered rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. ekb.eg Similarly, reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can be further cyclized to form 1,2,4-triazoles. bu.edu.eg The synthesis of 1,3,4-oxadiazoles can also be achieved by the cyclization of hydrazones derived from this compound using oxidizing agents or by reacting the hydrazide directly with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride. arabjchem.org

Table 3: Heterocyclic Synthesis from this compound

| Cyclizing Agent | Resulting Heterocycle |

| Carbon Disulfide | 5-(3-(Allyloxyphenyl))-1,3,4-oxadiazole-2(3H)-thione |

| Aryl Isothiocyanates | N-Aryl-5-(3-(allyloxyphenyl))-1,3,4-thiadiazol-2-amine |

| Phosgene or Triphosgene | 5-(3-(Allyloxyphenyl))-1,3,4-oxadiazol-2(3H)-one |

| Orthoesters | 2-Alkoxy-5-(3-(allyloxyphenyl))-1,3,4-oxadiazole |

Chemical Transformations Involving the Allyloxy Group

The allyloxy group in this compound provides another site for chemical modification, primarily through reactions involving the carbon-carbon double bond. wikipedia.org

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.orgtamu.edu The allyl group of this compound can potentially undergo cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs' or Schrock catalyst. libretexts.orgresearchgate.net This reaction would lead to the formation of a new, more substituted alkene, thereby allowing for the introduction of a wide variety of functional groups onto the side chain of the molecule. The success of such a reaction would depend on the choice of catalyst and reaction conditions to avoid potential catalyst deactivation by the nitrogen-containing hydrazide moiety. beilstein-journals.org

Table 4: Potential Cross-Metathesis Reactions of this compound

| Metathesis Partner | Potential Product Structure |

| Styrene | 3-((4-Phenylbut-2-en-1-yl)oxy)benzohydrazide |

| Acrylonitrile | 4-((3-(Hydrazinecarbonyl)phenoxy)methyl)but-2-enenitrile |

| Methyl Acrylate | Methyl 4-((3-(hydrazinecarbonyl)phenoxy)methyl)but-2-enoate |

The double bond of the allyloxy group is susceptible to a variety of addition reactions, which are characteristic of alkenes. pressbooks.pub Electrophilic addition reactions can be used to introduce a range of functional groups. For example, halogenation with bromine or chlorine would yield the corresponding dihalo-derivative. pressbooks.pub The addition of hydrogen halides (HBr, HCl) would result in the formation of a halohydrin, following Markovnikov's rule. Furthermore, epoxidation of the double bond, for instance with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would produce an epoxide ring, which is a versatile intermediate for further nucleophilic ring-opening reactions. google.com

Table 5: Addition Reactions at the Allylic Double Bond

| Reagent | Reaction Type | Product |

| Bromine (Br₂) | Halogenation | 3-((2,3-Dibromopropyl)oxy)benzohydrazide |

| Hydrogen Bromide (HBr) | Hydrohalogenation | 3-((2-Bromopropoxy)oxy)benzohydrazide |

| m-CPBA | Epoxidation | 3-(Oxiran-2-ylmethoxy)benzohydrazide |

| Water (acid-catalyzed) | Hydration | 3-((2,3-Dihydroxypropyl)oxy)benzohydrazide |

Rearrangement Reactions (e.g., Claisen-type Rearrangements in related systems)

The presence of an allyl ether on the aromatic ring of this compound makes it a candidate for undergoing thieme-connect.comthieme-connect.com-sigmatropic rearrangements, most notably the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction typically involves the thermal or Lewis acid-catalyzed conversion of an allyl phenyl ether to a γ,δ-unsaturated carbonyl compound, or in the case of aromatic systems, to an allyl-substituted phenol. mdpi.comwikipedia.org

The aromatic Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.orgorganic-chemistry.org For an allyl aryl ether, the reaction leads to the formation of an ortho-allyl phenol. If both ortho positions are blocked, the rearrangement can occur at the para position. organic-chemistry.org In the case of this compound, the rearrangement is expected to be regioselective. Studies on the thermal thieme-connect.comthieme-connect.com Claisen rearrangement of 3-substituted phenyl allyl ethers have shown that the major product formed is the 1,2,3-trisubstituted benzene (B151609) ring. clockss.org This suggests that the rearrangement of this compound would primarily yield 2-allyl-3-hydroxybenzohydrazide.

The general mechanism for the aromatic Claisen rearrangement is illustrated below:

Scheme 1: General Mechanism of the Aromatic Claisen Rearrangement

The allyl phenyl ether undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to form a cyclohexadienone intermediate.

This intermediate then tautomerizes to re-establish aromaticity, resulting in the formation of an ortho-allylphenol. byjus.com

The reaction conditions for Claisen rearrangements can vary, often requiring elevated temperatures when performed thermally. organic-chemistry.org However, the use of catalysts, such as Lewis acids, can facilitate the reaction at lower temperatures.

Below is a table of representative Claisen rearrangements in related aryl allyl ether systems.

| Entry | Substrate | Conditions | Product(s) | Yield (%) | Reference |

| 1 | Allyl phenyl ether | Heat | 2-Allylphenol | - | wikipedia.org |

| 2 | 1-(Allyloxy)-2-methoxybenzene | Heat | ortho-Eugenol | 82 | researchgate.net |

| 3 | 3-Chlorophenyl propargyl ether | Diethylaniline, heat | Mixture of 2-allenyl-3-chlorophenol and 4-chloro-2-methylbenzo[b]furan | - | clockss.org |

Utilization in Multi-component Reactions for Combinatorial Library Generation

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid synthesis of large and diverse compound libraries from simple starting materials in a single synthetic operation. baranlab.org The hydrazide functionality in this compound makes it an excellent component for various MCRs, particularly isocyanide-based MCRs such as the Ugi and Passerini reactions. scielo.brorganic-chemistry.org

In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. nih.gov Benzohydrazides can act as the amine component in such reactions. thieme-connect.comscielo.br The use of this compound in a Ugi-type reaction would introduce the allyloxy moiety into the final product, providing a handle for further diversification. This "post-modification" strategy is highly valuable in combinatorial chemistry for creating complex and diverse molecular libraries.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org While hydrazides are not direct components in the classical Passerini reaction, modifications and related isocyanide-based MCRs can accommodate hydrazide-derived inputs.

The general scheme for a Ugi reaction involving a benzohydrazide is as follows:

Scheme 2: General Scheme of a Ugi Reaction with a Benzohydrazide

The aldehyde and the benzohydrazide condense to form a hydrazone.

Protonation of the hydrazone is followed by the nucleophilic attack of the isocyanide.

The resulting nitrilium intermediate is trapped by the carboxylate anion.

A subsequent Mumm rearrangement yields the stable α-acylamino amide product.

The ability to incorporate the 3-(allyloxy)phenyl moiety into a complex scaffold in a single step, combined with the potential for subsequent functionalization of the allyl group, makes this compound a highly attractive building block for generating combinatorial libraries of drug-like molecules.

The following table presents examples of multi-component reactions involving hydrazide derivatives.

| Entry | Reaction Type | Components | Product Type | Yield (%) | Reference |

| 1 | Ugi-type | Aldehyde, Benzohydrazide, Isocyanide, Chiral Dicarboxylic Acid (catalyst) | Dihydro-oxadiazines | - | scielo.br |

| 2 | Ugi | N-Hydroxyimide, Aldehyde, Amine, Isocyanide | α-Hydrazino amides | Moderate to High | acs.org |

| 3 | Passerini-type | Phenol, Aldehyde, Isocyanide | O-arylated α-hydroxy carboxamides | - | organic-chemistry.org |

| 4 | Ugi | Azetidinone, Amine, Carboxylic Acid, Isocyanide | Azetidinone-containing peptide-like scaffolds | Good to High | nih.gov |

Development of Novel Organic Scaffolds and Architectures Based on the this compound Backbone

The this compound backbone offers a versatile platform for the construction of novel and complex organic scaffolds. The hydrazide moiety is a well-established precursor for a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry. benthamdirect.commdpi.comresearchgate.net Furthermore, the allyl group serves as a key functional handle for introducing additional complexity and diversity through a vast array of chemical transformations. nih.govsnnu.edu.cn

Hydrazides can be readily converted into numerous five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles (B1248032), triazoles, and pyridazines, through cyclization reactions with appropriate bis-electrophiles. researchgate.netbu.edu.eg For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, while treatment with carbon disulfide followed by alkylation and cyclization can lead to oxadiazoles or thiadiazoles.

Once a core heterocyclic scaffold is assembled from the benzohydrazide portion of the molecule, the pendant allyl group can be subjected to a wide range of post-synthetic modifications. These include, but are not limited to:

Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to introduce further aromatic or olefinic substituents.

Epoxidation: Conversion of the double bond to an epoxide, which can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: Formation of a diol, which can be further functionalized.

Metathesis: Ring-closing, ring-opening, or cross-metathesis to create larger rings or new olefinic structures.

Hydroformylation: Introduction of a formyl group, which can be used in subsequent reactions.

Allylic C-H Functionalization: Direct functionalization of the allylic positions to introduce new substituents. snnu.edu.cnacs.org

This dual approach of building a core heterocycle from the hydrazide and then elaborating the allyl group allows for the creation of a vast array of novel and complex molecular architectures that would be difficult to access through other synthetic routes. This strategy is particularly powerful for the synthesis of libraries of compounds for biological screening.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Approaches in 3-(Allyloxy)benzohydrazide Synthesis

Traditional organic synthesis methods often rely on volatile organic solvents and harsh reaction conditions, contributing to environmental concerns. The principles of green chemistry offer a paradigm shift towards more sustainable synthetic protocols. Future research on this compound should prioritize the adoption of these principles.

The synthesis of benzohydrazide (B10538) derivatives has been successfully demonstrated using environmentally benign techniques such as microwave irradiation and sonication (ultrasonic waves). chemmethod.comekb.egresearchgate.net These methods often lead to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating. chemmethod.com For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been achieved in minutes using microwave assistance with water as a solvent, showcasing a significant improvement over traditional reflux methods that take hours. chemmethod.com Similarly, ultrasonic-assisted synthesis has proven effective for producing hydrazones in excellent yields. ekb.eg

The choice of solvent is another critical aspect of green synthesis. Research has shown the efficacy of using green solvents like water or polyethylene (B3416737) glycol (PEG) for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives. chemmethod.comscielo.brresearchgate.net PEG 400, in particular, has been identified as a recyclable and effective solvent, underscoring its potential for industrial-scale production. scielo.brresearchgate.net

Future efforts should focus on adapting these established green methodologies for the synthesis of this compound. A comparative study of different green solvents and energy sources could identify the most efficient and sustainable pathway for its production.

Table 1: Comparison of Conventional and Green Synthesis Methods for Hydrazide Derivatives

| Parameter | Conventional Method (e.g., Reflux) | Green Method (e.g., Microwave) | Reference |

|---|---|---|---|

| Solvent | Ethanol (B145695), Methanol (B129727) | Water, PEG 400 | chemmethod.comscielo.br |

| Reaction Time | Hours (e.g., 2-7 hours) | Minutes (e.g., 3-10 minutes) | chemmethod.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | researchgate.net |

| Yield | Moderate to High (e.g., 65%) | High (e.g., 93%) | chemmethod.com |

| Environmental Impact | Higher waste and energy use | Reduced waste and energy consumption | chemmethod.com |

Design and Synthesis of Advanced Derivatives with Tunable Structural Properties

The molecular structure of this compound offers multiple sites for chemical modification, including the phenyl ring, the hydrazide moiety, and the allyl group. This structural versatility allows for the rational design and synthesis of advanced derivatives with finely tuned properties. By introducing various functional groups, it is possible to modulate the electronic, optical, steric, and biological characteristics of the parent molecule. pensoft.net

For example, the introduction of electron-withdrawing or electron-donating groups onto the benzanthrone (B145504) core has been shown to significantly impact the photophysical properties of the resulting derivatives, making them suitable for applications in nonlinear optics. mdpi.com Similarly, modifying curcumin (B1669340) with allyl groups alters its pharmacological properties. mdpi.com

Future research should systematically explore the synthesis of novel this compound derivatives. This could involve: